3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid
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Overview
Description
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid is a complex organic compound that features a piperidine ring substituted with a benzhydryloxy group and a benzodioxolyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzhydryloxy Group: This step involves the reaction of the piperidine derivative with benzhydrol in the presence of a strong acid catalyst.
Attachment of the Benzodioxolyl Ethyl Group: The final step involves the alkylation of the piperidine derivative with a benzodioxolyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form a ketone.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The benzodioxolyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-benzhydryloxy-2-(1,3-benzodioxol-5-yl)ethylamine
- 3-benzhydryloxy-1-(1,3-benzodioxol-5-yl)piperidine
- 2-benzhydryloxy-1-(1,3-benzodioxol-5-yl)ethylpiperidine
Uniqueness
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzhydryloxy group and a benzodioxolyl ethyl group on a piperidine ring makes it a valuable compound for various research and industrial applications.
Biological Activity
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid is a compound with significant biological activity, particularly in the context of neurotransmitter modulation. Its structure includes a piperidine ring and a benzodioxole moiety, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H29NO3.C4H4O4 |
Molecular Weight | 415.52 g/mol |
CAS Number | 127308-82-1 |
LogP | 2.38160 |
PSA (Polar Surface Area) | 21.70 Ų |
Biological Activity
The compound exhibits notable interactions with various neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Research indicates that it possesses a high affinity for these targets, which is critical for its potential therapeutic applications.
Key Findings from Research
- Dopamine Transporter Affinity : Studies have shown that derivatives of piperidine compounds similar to this structure exhibit strong inhibition of dopamine uptake, with Ki values in the low nanomolar range (e.g., 6.23 nM for DAT) .
- Norepinephrine Transporter Interaction : The compound also shows significant affinity for NET, which is essential for regulating norepinephrine levels in the brain. The reported Ki value for NET is approximately 7.56 nM .
- Serotonin Transporter Modulation : While the activity at the serotonin transporter (SERT) is moderate (Ki around 456 nM), this suggests a more selective profile favoring DAT and NET .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Groups : The presence of hydroxyl groups on the piperidine ring enhances binding affinity to DAT due to potential hydrogen bonding interactions .
- Benzodioxole Moiety : This component may influence lipophilicity and facilitate blood-brain barrier penetration, enhancing central nervous system effects .
Case Studies and Applications
Recent studies have explored the therapeutic potential of compounds similar to 3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine in treating conditions such as cocaine addiction by targeting monoamine transporters . The ability to modulate neurotransmitter levels positions these compounds as promising candidates for developing pharmacotherapies.
Properties
Molecular Formula |
C31H33NO7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid |
InChI |
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
PMHKTAIGYOVZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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